2-(4-Cyanophenyl)-6-methylbenzoic Acid: Comparative Physicochemical Properties with Benzoic Acid for Predictive Modeling
In the absence of direct comparative biological data for this specific compound, its computed physicochemical properties provide a baseline for differentiation against the simplest analog, benzoic acid. 2-(4-Cyanophenyl)-6-methylbenzoic acid (C₁₅H₁₁NO₂) possesses a topological polar surface area (PSA) of 61.09 Ų and a predicted LogP of 3.23, indicating significantly higher lipophilicity compared to benzoic acid (C₇H₆O₂) which has a PSA of 37.30 Ų and a LogP of approximately 1.87 [1]. This difference in lipophilicity and molecular size will influence membrane permeability and distribution in biological systems [1]. The reported exact mass is 237.079 Da [1].
| Evidence Dimension | Physicochemical Properties (LogP and PSA) |
|---|---|
| Target Compound Data | PSA: 61.09 Ų; LogP: 3.23188 |
| Comparator Or Baseline | Benzoic Acid (PSA: 37.30 Ų; LogP: ~1.87) |
| Quantified Difference | PSA difference: +23.79 Ų; LogP difference: +~1.36 |
| Conditions | In silico prediction (ChemSrc database) |
Why This Matters
These predicted properties suggest this compound will exhibit different ADME characteristics than benzoic acid, a critical consideration for lead optimization in drug discovery programs.
- [1] Chemsrc. 2-(4-Cyanophenyl)-6-methylbenzoic Acid. CAS 1261892-60-7. 2024. View Source
